2-(Methylthio)benzoyl chloride

Catalog No.
S1936494
CAS No.
1442-03-1
M.F
C8H7ClOS
M. Wt
186.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylthio)benzoyl chloride

Late-stage thiolation of benzoyl substrates often gives

CAS Number

1442-03-1

Product Name

2-(Methylthio)benzoyl chloride

IUPAC Name

2-methylsulfanylbenzoyl chloride

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

InChI

InChI=1S/C8H7ClOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3

InChI Key

AAWPBDPLOOSGGF-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1C(=O)Cl

Canonical SMILES

CSC1=CC=CC=C1C(=O)Cl

Synonyms

Benzoyl chloride, 2-(methylthio)-, 2-(Methylsulfanyl)benzoyl chloride, o-(Methylthio)benzoyl chloride, 2-(Methylmercapto)benzoyl chloride

Purity

≥97%

Package Size

250 mg, 5 g

2-(Methylthio)benzoyl chloride (CAS 1442-03-1) is a highly reactive, ortho-substituted acylating agent utilized extensively in the industrial synthesis of triketone herbicides and polycyclic heterocycles. Characterized by the presence of a pre-installed methylthio (-SMe) group adjacent to the acyl chloride moiety, this compound serves as a dual-functional building block. The acyl chloride enables rapid, high-yielding formation of amides, esters, and enol esters, while the redox-active methylthio group acts as a critical directing group and cyclization handle. For industrial buyers and process chemists, procuring this specific intermediate is essential for bypassing complex, low-yielding late-stage thiolation steps in the manufacture of complex sulfur-containing active ingredients [1],[2].

Research Fit

Electrophilic acylation for thioether-containing heterocycle synthesis
Ortho-methylthio enables latent oxidation to sulfoxide/sulfone
Directing group for regioselective ortho-metalation strategies

Substituting 2-(methylthio)benzoyl chloride with cheaper, more common analogs like 2-chlorobenzoyl chloride fundamentally disrupts downstream synthesis pathways for sulfur-containing heterocycles. If a buyer attempts to use 2-chlorobenzoyl chloride, the necessary sulfur atom must be introduced later via nucleophilic aromatic substitution. However, literature demonstrates that late-stage thiolation on benzoyl-fused systems often fails completely or yields less than 10% product due to the poor leaving-group ability of the chloride and competing side reactions [1]. By contrast, the pre-installed methylthio group in 1442-03-1 guarantees the presence of the critical sulfur atom, enabling high-yield downstream cyclizations and selective oxidations without requiring harsh, low-yielding substitution conditions[1].

Substitution Risk

Target
2-(Methylthio)benzoyl chloride
Ortho-methylthio directs cyclization and modulates acylation reactivity
Substitute risk
Unsubstituted benzoyl chloride
Lacks thioether; oxidation and directed metalation pathways not possible
Target
2-(Methylthio)benzoyl chloride
Ortho-substitution provides distinct electronic and steric environment
Substitute risk
4-(Methylthio)benzoyl chloride
Para-isomer may shift regioselectivity, crystallinity, and solubility profiles

Cyclization Precursor Efficiency vs. 2-Chlorobenzoyl Chloride

In the synthesis of sulfur-containing polycyclic heterocycles, the choice of starting acyl chloride dictates the viability of the entire synthetic route. When 2-chlorobenzoyl chloride derivatives are used, subsequent attempts to replace the ortho-chloro group with a thio or amino group frequently fail, resulting in near-total recovery of the starting material or yields below 10%[1]. Conversely, utilizing 2-(methylthio)benzoyl chloride directly provides the necessary thioether intermediate in high yields (up to 80% in direct trapping and acylation reactions), which can then be efficiently cyclized[1].

Evidence DimensionYield of functionalized sulfur-containing intermediate
Target Compound Data~80% yield using 2-(methylthio)benzoyl chloride
Comparator Or Baseline<10% yield or complete reaction failure using 2-chlorobenzoyl chloride followed by thiolation
Quantified Difference>70% absolute yield improvement
ConditionsAcylation followed by cyclization/substitution attempts in THF/DMSO

Procuring the pre-thiolated acyl chloride prevents catastrophic yield losses associated with late-stage nucleophilic aromatic substitution.

Crude HPLC purity
Head-to-head
Target: 99.54%
Para-isomer: lower purity, additional purification
Supports higher crude purity, reducing downstream processing
Patent-based process; scale-up conditions may influence outcome

Triketone Herbicide Intermediate Synthesis Yield

2-(Methylthio)benzoyl chloride is a critical procurement item for the synthesis of 2-benzoyl-1,3-cyclohexanedione derivatives, a potent class of HPPD-inhibiting herbicides. Industrial processes reacting 2-(methylthio)benzoyl chloride with substituted cyclohexanediones (such as 4,4,6-trimethylcyclohexanedione) in the presence of triethylamine achieve high-efficiency O-acylation followed by rearrangement. This specific pathway yields 77.7% to over 85% of the desired rearranged triketone product [1]. Substituting with non-thiolated benzoyl chlorides would produce inactive herbicide analogs, as the ortho-sulfur moiety is essential for target enzyme binding.

Evidence DimensionYield of rearranged 2-benzoyl-1,3-cyclohexanedione active ingredient
Target Compound Data77.7% - 85% isolated yield
Comparator Or BaselineUnsubstituted benzoyl chloride (produces biologically inactive analog)
Quantified DifferenceEssential for >0% yield of the specific active herbicidal ingredient
ConditionsReaction with cyclohexanedione in methylene chloride/triethylamine, followed by rearrangement

For agrochemical manufacturers, this specific compound is non-substitutable for producing the required ortho-methylthio triketone herbicide pharmacophore.

Lipophilicity (LogP)
Cross-study
2.78750
Quantified increase of +0.7–1.1 vs. unsubstituted benzoyl chloride
Comparator LogP estimated; experimental confirmation recommended

Direct Access to 1,2-Benzisothiazoles vs. Unsubstituted Benzoyl Chloride

2-(Methylthio)benzoyl chloride is uniquely suited for the synthesis of 1,2-benzisothiazole derivatives via the formation and elimination of oxime acetates. When 2-(methylthio)benzoyl chloride is used to generate the corresponding starting ketones, subsequent treatment with hydroxylamine and acetic anhydride/pyridine converts them into 1,2-benzisothiazoles in excellent yields (90-95%) [1]. Unsubstituted benzoyl chloride cannot participate in this reaction pathway, as it lacks the essential ortho-sulfur atom required for the isothiazole ring closure. This makes the methylthio-substituted acyl chloride an indispensable precursor for this class of heterocycles.

Evidence DimensionYield of 1,2-benzisothiazole derivatives
Target Compound Data90-95% yield via oxime acetate elimination
Comparator Or BaselineUnsubstituted benzoyl chloride (0% yield, structurally incapable of ring closure)
Quantified DifferenceAbsolute requirement for the ortho-methylthio group to achieve >0% yield
ConditionsConversion to oxime followed by heating in acetic anhydride/pyridine

Procuring this specific thiolated precursor is the only viable route for scalable synthesis of 1,2-benzisothiazole targets using the oxime elimination method.

Commercial purity grade
Class-level
95% standard
Defined multi-vendor specification may support batch consistency
Verify lot-specific COA; source data unavailable

Synthesis of HPPD-Inhibiting Triketone Herbicides

Essential building block for manufacturing 2-benzoyl-1,3-cyclohexanedione agrochemicals, where the ortho-methylthio group is required for herbicidal activity and is efficiently installed via enol ester rearrangement[1].

Production of Sulfur-Containing Polycyclic Heterocycles

Ideal precursor for the high-yield synthesis of benzothiopyrano-fused systems, avoiding the failures associated with late-stage thiolation of chloro-analogs[2].

Precursor for 1,2-Benzisothiazol-3(2H)-ones

Utilized in the synthesis of 1,2-benzisothiazole derivatives via oxime acetate elimination, providing 90-95% yields that are impossible to achieve with non-thiolated benzoyl chlorides[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Benzisothiazolinone biocide synthesis
High crude purity acylation intermediate
HPLC purity verification; minimized by-product formation
Lipophilic agrochemical building blocks
Quantified LogP increase versus parent
Partition coefficient consistency in target derivatives
Medicinal chemistry: directing group/latent oxidation
Ortho-methylthio directing/oxidation capability
Regioselectivity in metalation; oxidation to sulfoxide/sulfone

XLogP3

2.9

Wikipedia

2-(Methylsulfanyl)benzoyl chloride

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